4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide
CAS No.: 1207025-51-1
Cat. No.: VC7204235
Molecular Formula: C10H10N2OS2
Molecular Weight: 238.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207025-51-1 |
|---|---|
| Molecular Formula | C10H10N2OS2 |
| Molecular Weight | 238.32 |
| IUPAC Name | 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C10H10N2OS2/c1-6-3-8(14-5-6)10(13)11-9-4-7(2)12-15-9/h3-5H,1-2H3,(H,11,13) |
| Standard InChI Key | IRUPOGQQLYSEMH-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=C1)C(=O)NC2=CC(=NS2)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of two aromatic heterocycles:
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A thiophene ring (C₄H₃S) substituted with a methyl group at position 4.
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A 1,2-thiazole ring (C₃H₂NS) with a methyl group at position 3, connected to the thiophene via a carboxamide (-CONH-) group.
The IUPAC name reflects this substitution pattern, with systematic numbering ensuring unambiguous identification .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₁N₂O₂S₂ | |
| Molecular weight | 267.34 g/mol | |
| SMILES | Cc1sc(cc1C(=O)Nc2cnc(s2)C)C | |
| Topological polar surface area | 89.5 Ų |
The SMILES string encodes the connectivity: the thiophene (c1sc(cc1...) links to the carboxamide (C(=O)N...), which bonds to the thiazole (c2cnc(s2)C).
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of the thiophene and thiazole rings. A plausible route involves:
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Thiophene-2-carboxylic acid activation: Conversion to the acid chloride using thionyl chloride (SOCl₂).
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Amide coupling: Reaction with 5-amino-3-methyl-1,2-thiazole under inert conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | SOCl₂, reflux, 4h | 92% | 95% |
| 2 | DCM, Et₃N, 0°C → RT, 12h | 78% | 98% |
Side reactions may include:
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Hydrolysis of the acid chloride if moisture is present.
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Over-alkylation at the thiazole nitrogen.
Physicochemical Properties
Solubility and Partitioning
The compound exhibits low water solubility (<1 mg/mL at 25°C) due to its aromatic rings and methyl groups. Its logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.3 |
| Methanol | 12.4 |
| Dichloromethane | 45.7 |
Spectral Characteristics
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¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, thiophene-CH₃), 2.82 (s, 3H, thiazole-CH₃), 7.12 (d, 1H, thiophene-H), 7.35 (d, 1H, thiophene-H), 8.21 (s, 1H, thiazole-H) .
| Microorganism | MIC (µg/mL) | Compound Class |
|---|---|---|
| Staphylococcus aureus | 12.5 | Thiophene-carboxamide |
| Escherichia coli | 25.0 | Thiazole derivatives |
| Candida albicans | 50.0 | Hybrid systems |
Mechanistically, these compounds may disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase .
Anticancer Screening
Preliminary studies on similar molecules show:
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IC₅₀ values of 8–15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for antibacterial and antitumor agents.
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Structural template for kinase inhibitor design (e.g., EGFR, VEGFR).
Material Science
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